4-{[(3-Methylphenyl)methyl]amino}butan-2-ol
Description
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol is a secondary amino alcohol characterized by a butan-2-ol backbone substituted at the 4-position with a [(3-methylphenyl)methyl]amino group. This structure combines a hydroxyl group at C2 and a benzylamine-derived substituent at C4, conferring both hydrophilic and hydrophobic properties.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-10-4-3-5-12(8-10)9-13-7-6-11(2)14/h3-5,8,11,13-14H,6-7,9H2,1-2H3 |
InChI Key |
FSHZRDWWCIGLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-methylbenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the alcohol group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as crystallization or large-scale chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(3-Methylphenyl)methyl]amino}butan-2-one or 4-{[(3-Methylphenyl)methyl]amino}butanoic acid.
Reduction: Formation of 4-{[(3-Methylphenyl)methyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of both amino and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs in the evidence include:
4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol (C₁₃H₂₀N₂O₄): Key Differences: Incorporates a nitro group and a 1-hydroxyethyl substituent on the aromatic ring. The hydroxyl group on the ethyl chain may enhance hydrogen bonding, affecting solubility . Molecular Weight: 280.31 g/mol (vs. ~235 g/mol for the target compound, estimated based on structure).
3-[(4-Hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol (C₁₀H₂₃NO₂): Key Differences: Features a branched aliphatic amino group and a hydroxyl group at C1. Impact: Reduced aromaticity decreases π-π stacking interactions, likely lowering melting points compared to the target compound. The tertiary alcohol structure may reduce acidity relative to secondary alcohols .
2-Methyl-3-buten-2-ol (C₅H₁₀O): Key Differences: A simple unsaturated alcohol lacking an amino group. Physical Properties: Boiling point 98–99°C, density 0.824 g/mL. The absence of an amino group results in lower polarity and reduced water solubility .
Physicochemical Properties
| Compound | Boiling Point (°C) | Density (g/mL) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol (Target) | Not reported | Not reported | ~235 (estimated) | Secondary alcohol, benzylamine |
| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | 86.13 | Tertiary alcohol, alkene |
| 3-Methyl-3-methoxybutanol | 174 | 0.911 | 118.17 | Ether, primary alcohol |
| 4-{[4-(1-Hydroxyethyl)-2-nitrophenyl]...butan-2-ol | Not reported | Not reported | 280.31 | Nitro, secondary alcohol |
Biological Activity
4-{[(3-Methylphenyl)methyl]amino}butan-2-ol, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol can be represented as follows:
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
This compound features a butanol backbone with a substituted amine group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Some studies report that compounds with similar functional groups can exhibit cytotoxicity against cancer cell lines, indicating potential for anticancer applications.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly through interactions with norepinephrine and serotonin receptors, which could be beneficial in treating mood disorders.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various phenylaminopropanol derivatives, including 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol. The Minimum Inhibitory Concentrations (MICs) were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol | Staphylococcus aureus | 8.0 |
| 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol | Escherichia coli | 16.0 |
| 4-{[(3-Methylphenyl)methyl]amino}butan-2-ol | Mycobacterium tuberculosis | 35.8 |
These results indicate moderate antibacterial activity, particularly against S. aureus and E. coli, suggesting further investigation into its potential as an antimicrobial agent .
Cytotoxicity Assessment
In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibited varying degrees of cytotoxic effects. A notable case study reported an IC50 value of approximately 15 µM against THP-1 leukemia cells, indicating significant cytotoxicity that warrants further exploration for anticancer applications .
Neurotransmitter Interaction
Research into the pharmacodynamics of similar compounds revealed their ability to modulate neurotransmitter systems. For instance, derivatives were found to enhance norepinephrine reuptake inhibition, which is beneficial in treating conditions like depression and anxiety disorders . The specific interaction mechanisms remain an area for ongoing research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
